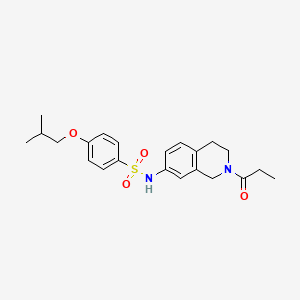

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

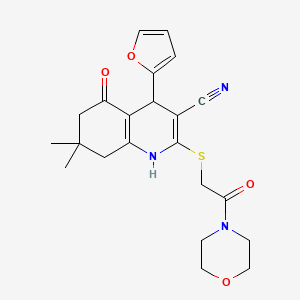

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide , often referred to as THIQ , belongs to the class of isoquinoline alkaloids . These compounds play a significant role in natural products and synthetic chemistry. THIQ-based molecules exhibit diverse biological activities, making them intriguing targets for research and drug development .

Synthesis Analysis

The synthesis of THIQ analogs involves constructing the core scaffold. Commonly used synthetic strategies include Pictet–Spengler reactions , which allow the formation of the tetrahydroisoquinoline ring system. Researchers have explored various modifications to enhance the yield and selectivity of these reactions. Additionally, other synthetic routes, such as reductive amination , have been employed to access THIQ derivatives with specific substitutions .

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinoline Derivatives as Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined for their potential as human beta3 adrenergic receptor agonists. These compounds, including derivatives such as the 4-(hexylureido)benzenesulfonamide, have shown significant selectivity and potency, with one compound demonstrating a full agonist profile at a concentration of 6 nM. This research illustrates the therapeutic potential of these derivatives in targeting beta3 adrenergic receptors with high selectivity, avoiding activation of beta1 and beta2 receptors (E. Parmee et al., 2000).

Molecular Interactions with Human Carbonic Anhydrases

A novel series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides was designed to improve selectivity toward druggable isoforms of human carbonic anhydrases (hCAs). These compounds, particularly those incorporating hydrophobic/hydrophilic functionalities, demonstrated remarkable inhibition of brain-expressed hCA VII, with selectivity over other isoforms. Crystallographic and docking studies provided insights into the interaction mechanisms of these inhibitors with the hCA catalytic site, highlighting the role of nonpolar contacts (E. Bruno et al., 2017).

Synthesis and Theoretical Study of Tetrahydro-Diepoxybenzo[de]isoquinoline Derivatives

The synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, obtained via cycloaddition reactions, have been reported. These compounds exhibit interesting structural properties and potential for further chemical and pharmacological exploration. The study emphasizes the importance of F⋯O interactions and provides a basis for developing novel compounds with enhanced biological or chemical properties (M. V. Grudova et al., 2020).

Antitumor Activity of Tetrahydroquinoline Derivatives

Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their antitumor activity. Certain compounds demonstrated potent efficacy, surpassing that of the reference drug Doxorubicin in in vitro assays. This research underscores the potential of these compounds as a new class of antitumor agents, offering a promising avenue for the development of more effective cancer therapies (S. Alqasoumi et al., 2010).

Exploring Potent Human Carbonic Anhydrase Inhibitors

A series of cycloalkylamino-1-carbonylbenzenesulfonamides was designed, synthesized, and evaluated for their inhibitory activity against human carbonic anhydrases, particularly hCA II and the brain-expressed hCA VII. These compounds showed remarkable inhibition in the subnanomolar range, and crystallographic analysis provided insights into the binding interactions within the hCA catalytic site. The research points to the potential of these inhibitors in the design of new, selective therapeutic agents for treating diseases associated with carbonic anhydrase dysregulation (M. R. Buemi et al., 2019).

Eigenschaften

IUPAC Name |

4-(2-methylpropoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-4-22(25)24-12-11-17-5-6-19(13-18(17)14-24)23-29(26,27)21-9-7-20(8-10-21)28-15-16(2)3/h5-10,13,16,23H,4,11-12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYARTHUHAROIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)

![Ethyl 1-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2918417.png)

![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2918418.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)

![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)

![2-{5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethanenitrile](/img/structure/B2918423.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)

![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)